Polyhydroxy benzamide derivative 4

Catalog No.
S11229886
CAS No.
M.F
C24H27NO4
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyhydroxy benzamide derivative 4

Product Name

Polyhydroxy benzamide derivative 4

IUPAC Name

3-(1-adamantyl)-N-[(2,4-dihydroxyphenyl)methyl]-4-hydroxybenzamide

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H27NO4/c26-19-3-1-18(22(28)9-19)13-25-23(29)17-2-4-21(27)20(8-17)24-10-14-5-15(11-24)7-16(6-14)12-24/h1-4,8-9,14-16,26-28H,5-7,10-13H2,(H,25,29)

InChI Key

FXWMRZHJFYXBFU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C(=O)NCC5=C(C=C(C=C5)O)O)O

Polyhydroxy benzamide derivative 4 is a compound belonging to the class of benzamide derivatives, which are characterized by the presence of a benzene ring linked to an amide functional group. This specific derivative features multiple hydroxy groups, which significantly influence its chemical properties and biological activity. Benzamide derivatives are known for their diverse applications in pharmaceuticals and materials science due to their ability to interact with biological systems and form various chemical bonds.

Typical of amides and phenolic compounds. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: Hydroxy groups can be oxidized to carbonyl groups, enhancing the compound's reactivity.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the carbonyl carbon, leading to various substitution products.

These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

Polyhydroxy benzamide derivative 4 exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that it targets bacterial cell division proteins such as Filamentous temperature-sensitive Z (FtsZ), which is crucial for bacterial proliferation. The compound's effectiveness stems from its ability to disrupt the GTPase activity and polymerization of FtsZ, leading to impaired bacterial division and growth inhibition . Additionally, its polyhydroxy structure may contribute to enhanced solubility and bioavailability, further improving its therapeutic potential.

The synthesis of polyhydroxy benzamide derivative 4 typically involves several steps:

  • Starting Materials: The synthesis usually begins with commercially available benzoyl chloride or benzoic acid derivatives.
  • Formation of Amide Bond: The reaction of a hydroxy-substituted aromatic compound with an acyl chloride or an acid anhydride leads to the formation of the amide bond.
  • Hydroxylation: Hydroxyl groups can be introduced via electrophilic aromatic substitution or through reduction processes.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the precise control of the compound's structure and purity, which are critical for its subsequent applications.

Polyhydroxy benzamide derivative 4 has several applications across different fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics targeting resistant bacterial strains.
  • Materials Science: The compound may be utilized in creating polymers with specific mechanical or thermal properties due to its structural features.
  • Biotechnology: It could serve as a scaffold in drug design, facilitating the development of more complex therapeutic agents.

Interaction studies involving polyhydroxy benzamide derivative 4 focus on its binding affinity and inhibitory effects on target proteins. For instance, research has demonstrated that this compound can effectively inhibit FtsZ polymerization in vitro, showcasing its potential as a lead compound for antibiotic development . Furthermore, studies assessing its interaction with other biomolecules indicate that the presence of multiple hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing binding affinity to target sites.

Polyhydroxy benzamide derivative 4 shares structural similarities with several other compounds within the benzamide class. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
BenzamideSimple amide structureBaseline compound for comparison
4-HydroxybenzamideHydroxyl group at para positionIncreased solubility and potential biological activity
2-HydroxybenzamideHydroxyl group at ortho positionDifferent spatial orientation affects reactivity
N-(2-Hydroxyethyl)benzamideHydroxyl group plus ethyl substitutionEnhanced solubility and bioavailability
Poly(4-benzamide) derivativesPolymers formed from benzamide unitsPotentially different physical properties

The uniqueness of polyhydroxy benzamide derivative 4 lies in its multiple hydroxyl substitutions that not only enhance solubility but also improve interactions with biological targets compared to simpler derivatives like benzamide.

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

393.19400834 g/mol

Monoisotopic Mass

393.19400834 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-08-2024

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